![molecular formula C6H6N4 B1308213 3H-Imidazo[4,5-B]pyridin-7-amine CAS No. 6703-44-2](/img/structure/B1308213.png)
3H-Imidazo[4,5-B]pyridin-7-amine
Overview
Description
3H-Imidazo[4,5-B]pyridin-7-amine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are key components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-B]pyridin-7-amine typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method starts with 2,3-diaminopyridine, which undergoes cyclization with various carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound often involve the use of readily available starting materials such as 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. These compounds undergo nucleophilic substitution followed by reduction to yield 2,3-diaminopyridine, which is then cyclized to form the desired imidazopyridine structure .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-B]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[4,5-B]pyridine derivatives.
Reduction: Reduction reactions can modify the imidazole or pyridine rings.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the imidazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrogen in the presence of palladium on carbon.
Halogenating agents: Such as iodine or bromine.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-B]pyridine derivatives, which can have different biological activities depending on the nature of the substituents .
Scientific Research Applications
Anticancer Activity
3H-Imidazo[4,5-b]pyridin-7-amine and its derivatives have shown promising results as potential anticancer agents. Research has focused on their ability to inhibit specific kinases involved in cancer progression.
Kinase Inhibition
A notable study demonstrated that derivatives of this compound can inhibit Aurora kinases, which are critical for cell division and are often overexpressed in various cancers. For instance, compound 7a exhibited IC50 values of 0.212 μM and 0.461 μM against Aurora-A and Aurora-B kinases, respectively. In cellular assays, it inhibited the growth of human colon carcinoma cells with GI50 values of 0.18 μM and 0.15 μM for SW620 and HCT116 cell lines .
Antifungal Activity
The compound has also been investigated for its antifungal properties. A series of synthesized imidazo[4,5-b]pyridine derivatives were tested against Puccinia polysora, a fungal pathogen affecting crops.
Efficacy
One derivative showed a remarkable EC50 value of 4.00 mg/L, comparable to established fungicides like tebuconazole (EC50 = 2.00 mg/L). This indicates a strong potential for developing new agricultural fungicides based on this chemical structure .
Other Biological Activities
Beyond its anticancer and antifungal applications, this compound has been explored for various other pharmacological effects.
Anti-inflammatory Properties
Research indicates that some derivatives may possess anti-inflammatory activities by modulating pathways related to oxidative stress and inflammation in cells. For example, studies have shown that certain imidazo[4,5-b]pyridine compounds can inhibit inflammatory responses in retinal cells .
Inhibition of c-Met Kinase
Another avenue of research highlights the potential of these compounds as c-Met kinase inhibitors, which play a role in tumorigenesis and metastasis. The imidazopyridine scaffold was identified as a novel hinge-binding inhibitor for c-Met, showing significant inhibitory activity against this target .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.
Compound | Target Kinase | IC50 (μM) | Biological Activity |
---|---|---|---|
7a | Aurora-A | 0.212 | Anticancer |
7a | Aurora-B | 0.461 | Anticancer |
7b | c-Met | TBD | Anticancer |
Compound X | Puccinia polysora | 4.00 mg/L | Antifungal |
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-B]pyridin-7-amine involves its interaction with specific molecular targets. For example, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system. Additionally, it can inhibit certain enzymes, such as aromatase, which is involved in the biosynthesis of estrogens .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3H-Imidazo[4,5-B]pyridin-7-amine include:
Imidazo[4,5-C]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,5-A]pyridine: Known for its use in various pharmaceutical applications.
Imidazo[1,2-A]pyridine: Used in the development of drugs such as zolimidine.
Uniqueness
The uniqueness of this compound lies in its structural similarity to purines, which allows it to mimic the biological activity of nucleic acids. This makes it a valuable compound for the development of new therapeutic agents and for studying the mechanisms of various biological processes .
Biological Activity
3H-Imidazo[4,5-B]pyridin-7-amine, also known as L-1610, is a heterocyclic compound with significant biological activity. Its structure features a fused imidazole and pyridine ring system, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHN, characterized by an amine group at the 7-position of the imidazo ring. Its structural similarity to purines suggests potential interactions with biological processes such as DNA replication and protein synthesis.
Research indicates that this compound acts primarily as a kinase inhibitor , affecting various signaling pathways within cells. It has shown inhibitory activity against several kinases, including:
- Aurora-A : Inhibits autophosphorylation with an IC of 0.087 µM.
- Aurora-B : Inhibits histone H3 phosphorylation at S10 with an IC of 0.223 µM.
- Additional kinases such as ERK8, GSK3β, MLK1, JAK2, TrkA, and VEGFR have also been inhibited by this compound .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Notable findings include:
- Cell Lines Tested : HeLa (cervical carcinoma), A549 (lung carcinoma), MDA-MB-231 (breast cancer), and others.
- IC Values : The compound exhibited IC values ranging from 0.15 µM to 0.34 µM in inhibiting growth across different cell lines .
Cell Line | IC (µM) |
---|---|
HeLa | 0.18 |
A549 | 0.15 |
SW620 | 0.34 |
HCT116 | 0.23 |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies indicate activity against a range of bacteria and fungi, suggesting its potential for development as an antimicrobial agent.
Study on Kinase Inhibition
A study focused on the kinase inhibitory profile revealed that derivatives of this compound can inhibit a range of kinases effectively. For instance, compound 7a demonstrated significant inhibition across multiple kinases with Gini coefficients indicating selectivity for specific targets .
Structure-Activity Relationships (SAR)
Research has shown that modifications to the core structure can enhance the biological activity of imidazo[4,5-B]pyridine derivatives. For example:
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUMWAQTSDFVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397713 | |
Record name | 3H-IMIDAZO[4,5-B]PYRIDIN-7-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6703-44-2 | |
Record name | 3H-IMIDAZO[4,5-B]PYRIDIN-7-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-imidazo[4,5-b]pyridin-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.